molecular formula C6H7N3O4 B107173 (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid CAS No. 16230-87-8

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Cat. No. B107173
CAS RN: 16230-87-8
M. Wt: 185.14 g/mol
InChI Key: NLTLZGISRLBDJI-UHFFFAOYSA-N
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Description

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of the nitro group and acetic acid moiety in the molecule suggests that it has potential reactivity and could be used in various chemical syntheses.

Synthesis Analysis

The synthesis of related imidazole derivatives has been reported in the literature. For instance, imidazol-1-yl-acetic acid has been synthesized and used as a green bifunctional organocatalyst for the production of 1,8-dioxooctahydroxanthenes under solvent-free conditions . Another synthesis approach involves the conversion of 2-methyl-4(5)-nitroimidazole to 2-methyl-4(5)-nitro[15N1(3)]imidazole through a four-stage process, which includes N-nitration and treatment with [15N]glycine . These methods highlight the potential pathways that could be adapted for the synthesis of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often confirmed by techniques such as X-ray crystallography. For example, the stereochemical structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined using this method . Such structural analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions. The oxidation of metronidazole, an imidazole derivative, yielded 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, which was further transformed into different compounds through esterification, reaction with hydrazine hydrate, and alkylation . These reactions demonstrate the versatility of imidazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. For instance, the thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes were investigated, revealing that the Co(II) and Ni(II) complexes were less thermally stable than the Mn(II) and Cd(II) complexes . Such properties are important for the practical application of these compounds in various fields.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthetic Pathways : A study by Mirzaei et al. (2008) discusses the synthesis of various compounds, starting with the oxidation of metronidazole to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid. This acid serves as a precursor for the synthesis of different derivatives, demonstrating its utility in chemical synthesis and the formation of novel compounds (Mirzaei et al., 2008).

Radioactive Labeling

  • Radioisotope Production : Suwiński and Szczepankiewicz (1996) reported a method for converting 2-methyl-4(5)-nitroimidazole into its radioactive isotope, 2-methyl-4(5)-nitro[15N1(3)]imidazole. This process involves using (2-methyl-4-nitro[15N1]imidazol-1-yl)acetic acid, highlighting the role of this compound in producing labeled compounds for scientific research (Suwiński & Szczepankiewicz, 1996).

Structural and Thermal Analysis

  • Structural Studies : Grimmett et al. (1989) investigated the structure and thermal rearrangement of nitroimidazoles, including derivatives of 2-methyl-4-nitro-1H-imidazol-1-yl. This research provides insights into the crystal and molecular structures of these compounds, useful in understanding their properties and potential applications (Grimmett et al., 1989).

Novel Compound Synthesis

  • Novel Ring Systems : The synthesis of new ring systems using 2-(4-nitro-1H-imidazol-5-yl) acetate, a related compound, was reported by Tennant et al. (1999). This indicates the potential of 2-methyl-4-nitro-1H-imidazol-1-yl acetic acid and its derivatives in creating novel chemical structures (Tennant et al., 1999).

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, the future directions for “(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid” and similar compounds likely involve further exploration of their potential applications in drug development .

properties

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-7-5(9(12)13)2-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTLZGISRLBDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167354
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

CAS RN

16230-87-8
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016230878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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